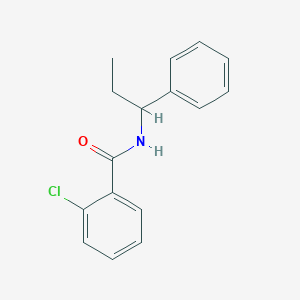
2-chloro-N-(1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-phenylpropyl)benzamide, also known as CPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB is a selective antagonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating energy balance and body weight.
Mechanism of Action
MC4R is a G protein-coupled receptor that is expressed in the hypothalamus, which plays a crucial role in regulating energy balance and body weight. Activation of MC4R by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure. On the other hand, inhibition of MC4R by 2-chloro-N-(1-phenylpropyl)benzamide leads to increased food intake and decreased energy expenditure, which ultimately results in weight gain.
Biochemical and Physiological Effects:
In addition to its effects on energy balance and body weight, this compound has also been found to modulate various biochemical and physiological processes. For instance, this compound has been shown to increase plasma levels of ghrelin, a hormone that stimulates appetite. Moreover, this compound has been found to decrease the expression of inflammatory markers such as TNF-α and IL-6 in adipose tissue, which suggests its potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-(1-phenylpropyl)benzamide in lab experiments is its selective antagonism of MC4R, which allows for the investigation of the specific role of MC4R in various physiological processes. Moreover, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of the results.
Future Directions
There are several future directions for research on 2-chloro-N-(1-phenylpropyl)benzamide. One of the areas of interest is the investigation of the role of MC4R in various diseases such as obesity, diabetes, and cancer. Moreover, the development of more selective MC4R antagonists with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents for these diseases. Additionally, the investigation of the off-target effects of this compound may provide insights into the potential side effects of MC4R antagonists.
Synthesis Methods
The synthesis method of 2-chloro-N-(1-phenylpropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenylpropan-1-amine in the presence of a base such as sodium carbonate or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.
Scientific Research Applications
2-chloro-N-(1-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cancer. As a selective MC4R antagonist, this compound has been shown to reduce food intake and body weight in animal models. In addition, this compound has also been found to improve glucose metabolism and insulin sensitivity in obese mice. Furthermore, this compound has been investigated for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis.
properties
IUPAC Name |
2-chloro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXUQDCMHGADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![(1R*,2R*,6S*,7S*)-4-[(1-methyl-1H-imidazol-2-yl)methyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5349898.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)
![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)